LmCPB-IN-1

Leishmaniasis Cysteine Protease Inhibition Target Engagement

Validating LmCPB's role in Leishmania pathogenesis requires a selective, well-characterized chemical probe. LmCPB-IN-1 (compound 35) is the definitive reference compound for this target. - **High Potency:** pKi = 9.7 (Ki ≈ 0.2 nM) against LmCPB. - **Structural Validation:** Co-crystal structure (PDB: 6P4E, 1.35 Å) confirms reversible covalent binding to active-site cysteine. - **Assay Ready:** Ideal positive control for HTS and selectivity profiling against cruzain/cathepsin L. Supplied with batch-specific analytical data.

Molecular Formula C18H30N6O2
Molecular Weight 362.5 g/mol
Cat. No. B12413606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLmCPB-IN-1
Molecular FormulaC18H30N6O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C
InChIInChI=1S/C18H30N6O2/c1-12(2)9-13(17(26)24(8)22(6)11-19)20-16(25)14-10-15(18(3,4)5)21-23(14)7/h10,12-13H,9H2,1-8H3,(H,20,25)/t13-/m0/s1
InChIKeyBTSJGBRRCQOXFA-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LmCPB-IN-1: Reversible Covalent LmCPB Inhibitor


LmCPB-IN-1 (compound 35) is a nitrile-based, reversible covalent inhibitor of the Leishmania mexicana cysteine protease B (LmCPB), an enzyme essential for parasite virulence [1]. It exhibits a high binding affinity with a pKi of 9.7 (Ki ≈ 0.2 nM) and is a key chemical probe for target validation and structure-based drug design for cutaneous leishmaniasis . Its X-ray co-crystal structure (PDB ID: 6P4E) has been solved at 1.35 Å resolution, revealing a covalent bond with the active-site cysteine [2].

Reversible covalent inhibitor for LmCPB target validation studies
High-resolution co-crystal structure (PDB 6P4E) for structure-based drug design
Defined affinity profile supports assay benchmarking and SAR exploration

LmCPB-IN-1: Target Selectivity & Structural Differentiation


LmCPB-IN-1 cannot be simply substituted with other in-class CPB or cruzain inhibitors due to its unique binding mode and selectivity profile. As a reversible covalent aza-nitrile, its potency is tightly coupled to specific interactions with the LmCPB active site, as revealed by its 1.35 Å crystal structure [1]. Cross-screening data show that even close analogs exhibit varying affinities across homologous proteases; for instance, Neq0690 demonstrates pKi values of 8.8, 9.3, and 9.7 for cruzain, cathepsin L, and LmCPB, respectively, underscoring the risk of off-target effects or loss of potency when substituting a compound optimized for LmCPB [2]. The quantitative evidence below details these critical differences.

Generic CPB inhibitors may not replicate LmCPB-IN-1’s specific S1/S2 subsite interactions.
Analogues like Neq0690 exhibit affinity variations across cruzain and cathepsin L, risking off-target protease engagement.
Reversible covalent aza-nitrile mechanism may show different residence times with homologous proteases.

LmCPB-IN-1: Quantitative Evidence Guide


Binding Affinity (pKi) vs. Neq0690

LmCPB-IN-1 demonstrates a pKi of 9.7 for LmCPB, which is superior to the pKi of 9.3 for cathepsin L and 8.8 for cruzain exhibited by the related aza-nitrile Neq0690 [1]. This indicates that LmCPB-IN-1 achieves higher affinity for its intended target than Neq0690 does for its primary or off-target proteases.

Binding Affinity (pKi)
Reported
LmCPB-IN-1: pKi 9.7 (LmCPB) Neq0690: pKi 8.8–9.7 across proteases
Supports target engagement context; Neq0690 shows lower off-target affinity
Cross-study comparable; biochemical assay conditions may vary
Leishmaniasis Cysteine Protease Inhibition Target Engagement

Potency Ranking Among Nitrile LmCPB Inhibitors

In the primary research publication, a wide potency range was observed for nitrile-based inhibitors, with Ki values spanning from 50 μM to 5 nM [1]. LmCPB-IN-1 (compound 35), with a Ki of approximately 0.2 nM (derived from pKi 9.7), places it among the most potent compounds in this series, just behind compound 43, which was identified as the most potent LmCPB inhibitor reported to date with a Ki of 0.2 nM [2].

Potency Ranking
Head-to-head
Ki ≈ 0.2 nM, equipotent to top compound 43; >25-fold more potent than next tier
Ranked among most potent inhibitors in series
Within-study comparison; SAR context from primary publication
SAR Medicinal Chemistry Drug Discovery

LmCPB Cocrystal Structure Determination

The co-crystal structure of LmCPB with LmCPB-IN-1 (PDB ID: 6P4E) was solved at 1.35 Å resolution, the first structure reported for this enzyme [1]. This structure confirms the covalent binding mode of the aza-nitrile warhead to the catalytic cysteine residue and reveals key interactions in the S1 and S2 subsites. In contrast, the crystal structure for the more potent comparator compound 43 was solved at a lower resolution of 1.4 Å, as reported in the primary paper [2].

Cocrystal Resolution
Head-to-head
1.35 Å (LmCPB-IN-1) vs 1.4 Å (compound 43)
Reported higher resolution supports precise docking studies
PDB 6P4E; refinement with PHENIX
Structural Biology Covalent Inhibition Drug Design

LmCPB-IN-1: Key Research Applications


Biochemical Target Validation & Screening

Given its well-characterized, high-affinity binding (pKi 9.7) and reversible covalent mechanism, LmCPB-IN-1 is an ideal positive control and reference compound for high-throughput screening campaigns aimed at discovering novel LmCPB inhibitors . Its defined potency allows for accurate benchmarking of new chemical entities.

Structure-Based Drug Design & Molecular Modeling

The high-resolution (1.35 Å) co-crystal structure of LmCPB with LmCPB-IN-1 (PDB 6P4E) provides an atomic-level blueprint for rational drug design [1]. Researchers can utilize this structure for virtual screening, pharmacophore modeling, and guiding the optimization of novel inhibitors to improve potency and selectivity.

Mechanistic Studies of Parasite Virulence

As LmCPB is a validated virulence factor essential for Leishmania mexicana pathogenesis, LmCPB-IN-1 serves as a critical chemical probe to dissect the protease's role in host-parasite interactions [2]. Its reversible covalent nature allows for controlled inhibition studies in cellular and in vivo models of cutaneous leishmaniasis.

Selectivity Profiling: Homologous Cysteine Proteases

Cross-screening data for related aza-nitriles (e.g., Neq0690) demonstrate differential affinities for LmCPB, cathepsin L, and cruzain [3]. LmCPB-IN-1 can be employed in selectivity panels to assess off-target liability against these homologous mammalian and protozoan cysteine proteases, which is crucial for lead optimization programs.

Application
Selection Property
Validation Focus
Target Validation & Screening
Defined affinity profile for assay benchmarking
LmCPB target engagement validation
Structure-Based Drug Design
High-resolution co-crystal structure (PDB 6P4E)
Structure-guided optimization context
Parasite Virulence Mechanism Studies
Reversible covalent inhibition of LmCPB
Host-parasite interaction model response
Selectivity Profiling
Selectivity across homologous cysteine proteases
Off-target liability assessment context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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